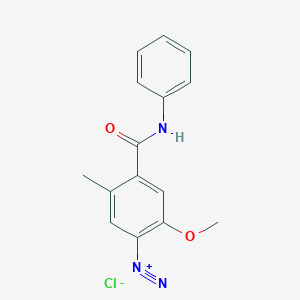

2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride

Description

2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium chloride is a diazonium salt characterized by a benzenediazonium core substituted with methoxy (‑OCH₃), methyl (‑CH₃), and phenylcarbamoyl (‑NHCOC₆H₅) groups. Diazonium salts are highly reactive intermediates in organic synthesis, commonly utilized in azo coupling reactions for dye production, pharmaceutical intermediates, or as photoactive agents .

Properties

IUPAC Name |

2-methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2.ClH/c1-10-8-13(18-16)14(20-2)9-12(10)15(19)17-11-6-4-3-5-7-11;/h3-9H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQYYDRDWIEWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)[N+]#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27761-27-9 (Parent) | |

| Record name | 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium tetrachlorozincate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014726284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

303.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14726-28-4 | |

| Record name | 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium tetrachlorozincate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014726284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(benzoylamino)-2-methoxy-5-methylbenzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Substrate Synthesis

The aniline precursor is synthesized via:

-

Nitration : Introducing nitro groups to a toluene derivative.

-

Reduction : Converting nitro groups to amines.

-

Carbamoylation : Reacting with phenyl isocyanate to install the phenylcarbamoyl group.

Key purity criteria for the aniline precursor include:

-

HPLC purity >98%

-

Absence of residual solvents (e.g., DMF, THF).

Diazotization Methods and Optimization

Traditional Diazotization with NaNO₂/HCl

The classical method employs sodium nitrite (NaNO₂) and hydrochloric acid (HCl):

Procedure :

-

Dissolve 2-methoxy-5-methyl-4-(phenylcarbamoyl)aniline (1 mol) in cold 10% HCl (0–5°C).

-

Add NaNO₂ (1.05 mol) gradually to maintain temperature <5°C.

-

Stir for 60–90 minutes until diazotization completes (starch-iodide paper test).

Limitations :

-

Risk of over-nitrosation with excess HNO₂.

-

Low yields (<70%) due to side reactions (e.g., dimerization).

NO₂-Based Diazotization (Advanced Method)

Recent advancements utilize nitrogen dioxide (NO₂) gas for improved efficiency and scalability:

Procedure :

-

Suspend the aniline precursor in 15% HCl (0°C).

-

Bubble NO₂ gas (diluted in air) through the solution at 50 mL/min.

-

Monitor reaction progress via UV-Vis spectroscopy (λ = 300–400 nm for diazonium formation).

Advantages :

-

Higher yields (85–92%) due to controlled HNO₂ generation.

-

Reduced byproducts (e.g., nitroso compounds).

Optimized Parameters :

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C |

| NO₂ Concentration | 10–15% v/v |

| Reaction Time | 120 min |

| HCl Concentration | 15% w/w |

Industrial-Scale Production

Wet Scrubber Reactor Design

Large-scale synthesis employs wet scrubber systems to handle NO₂ safely:

Setup :

-

10 L Reactor : Equipped with Raschig rings for gas-liquid contact.

-

Gas Inlet : NO₂/air mixture (300 mmol total NO₂).

-

Cooling Jacket : Maintains 0–5°C.

Process :

-

Charge reactor with aniline precursor and 15% HCl.

-

Introduce NO₂/air at 20 mL/min for 150 minutes.

-

Filter the precipitated diazonium chloride and wash with cold EtOH.

Yield : 89–91% at pilot scale.

Challenges and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Explosivity of dry salts | Keep product wet (20% H₂O) |

| NO₂ toxicity | Closed-loop gas recycling |

| Thermal instability | Continuous temperature monitoring |

Comparative Analysis of Methods

Key Findings :

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride undergoes several types of chemical reactions, including:

Diazo Coupling Reactions: This compound readily reacts with phenols, amines, and other nucleophiles to form azo compounds.

Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, and cyanides through Sandmeyer reactions.

Common Reagents and Conditions

Diazo Coupling: Typically involves the use of phenols or amines in an alkaline medium.

Sandmeyer Reaction: Utilizes copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) as catalysts.

Major Products

Azo Compounds: Formed through diazo coupling, these compounds are often used as dyes and pigments.

Substituted Aromatics: Products of Sandmeyer reactions, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride has several applications in scientific research:

Chemistry: Used in the synthesis of azo dyes, which are important in textile and printing industries.

Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.

Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of pigments, dyes, and other colorants.

Mechanism of Action

The primary mechanism of action for 2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride involves the formation of a highly reactive diazonium ion. This ion can undergo electrophilic substitution reactions with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Diazonium Salts with Varied Substituents

Compound : 2-Methoxy-5-methyl-4-[(3-sulfophenyl)azo]benzenediazonium ()

- Structural Differences : Replaces phenylcarbamoyl with a sulfophenylazo group (‑N=N‑C₆H₄‑SO₃H).

- Key Properties: The sulfonate group enhances water solubility compared to the hydrophobic phenylcarbamoyl group . Diazonium stability: Sulfonate groups stabilize the molecule via resonance, while phenylcarbamoyl may increase thermal instability due to carbamate decomposition pathways.

Table 1: Comparison of Diazonium Salts

Benzoate Esters and Carboxylic Acid Derivatives

Compounds :

Structural Differences :

- Lack diazonium group; instead, feature ester (‑COOCH₃) or carboxylic acid (‑COOH) moieties.

- Chloro and methyl substituents are common, but positioning varies.

Key Findings :

- Reactivity : Benzoate esters undergo hydrolysis or nucleophilic substitution, whereas diazonium salts participate in coupling or decomposition reactions .

- In contrast, the target diazonium compound’s reactivity may limit direct therapeutic use .

- Stability : Benzoate derivatives are more thermally stable than diazonium salts, which require low-temperature storage .

Table 2: Benzoate Derivatives vs. Target Compound

Heterocyclic and Thiazolidinone Derivatives

Compounds :

Structural Differences :

- Incorporate thiazolidinone or hydrazono groups instead of diazonium.

- Chlorophenyl and methoxyphenyl substituents are present but integrated into heterocycles.

Key Findings :

- Applications: Thiazolidinones are associated with antimicrobial or anticancer activity, suggesting divergent uses compared to diazonium salts .

- Synthesis Pathways : Shared intermediates (e.g., chlorophenyl groups) may imply overlapping synthetic routes, but final functionalizations differ significantly .

Research Implications and Limitations

- Reactivity : The phenylcarbamoyl group in the target compound may enhance binding in enzyme inhibition assays compared to sulfonate or ester analogs, though direct evidence is lacking.

- Data Gaps: Limited experimental comparisons exist; inferences rely on structural analogies and functional group chemistry .

- Safety : Diazonium salts’ inherent instability necessitates careful handling, unlike more robust benzoate derivatives .

Biological Activity

2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride is a chemical compound with significant potential in biomedical research. Its molecular formula is C15H14N3O2, and it is known for its unique structural properties that may confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H14N3O2

- Molecular Weight : 268.290 g/mol

- CAS Number : 14726-28-4

- IUPAC Name : this compound

The compound features a diazonium group, which is often associated with reactive properties that can be exploited in various chemical reactions, including coupling reactions in organic synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that compounds containing diazonium groups can exhibit antimicrobial properties. The mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

- Cytotoxic Effects : Research has shown that certain diazonium compounds can induce apoptosis in cancer cells. This effect is likely mediated through the generation of reactive nitrogen species (RNS), which can damage cellular components.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Biological Activity Data

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various diazonium compounds, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated an increase in early and late apoptotic cells after exposure to the compound, highlighting its potential as a chemotherapeutic agent.

Case Study 3: Enzyme Inhibition Mechanism

Research focused on the inhibition of cytochrome P450 enzymes by this compound revealed that it could significantly reduce enzyme activity, thereby affecting drug metabolism pathways. This finding suggests potential applications in pharmacology for modulating drug interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium chloride, and how can reaction efficiency be maximized?

- Methodological Answer : The compound can be synthesized via diazotization of the corresponding aniline precursor under controlled acidic conditions (e.g., using HCl/NaNO₂ at 0–5°C). Cyclization reactions involving phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) are effective for forming heterocyclic intermediates, as demonstrated in analogous benzenediazonium derivatives . To maximize yield, maintain strict temperature control and inert atmospheres to prevent premature decomposition. Purification via recrystallization in ethanol/water mixtures is recommended.

Q. How should researchers assess the stability of this compound under experimental conditions?

- Methodological Answer : Stability is highly dependent on pH, temperature, and light exposure. Conduct accelerated degradation studies by storing aliquots at varying temperatures (e.g., 4°C, 25°C, 40°C) and monitoring decomposition via HPLC or UV-Vis spectroscopy. Evidence shows benzenediazonium salts degrade into phenol and nitrogen gas in aqueous media, with half-life reductions at higher pH (>7) or under UV light . Include stabilizers like ascorbic acid in buffers to mitigate radical-mediated degradation.

Q. What analytical techniques are most reliable for structural confirmation and purity assessment?

- Methodological Answer : Use a combination of:

- FT-IR to identify functional groups (e.g., diazonium N≡N stretch at ~2200–2300 cm⁻¹ and carbonyl peaks).

- ¹H/¹³C NMR to resolve aromatic protons and substituent patterns (e.g., methoxy groups at δ ~3.8–4.0 ppm).

- High-resolution mass spectrometry (HRMS) for exact mass verification.

Purity can be quantified via reverse-phase HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What mechanistic pathways govern the substitution reactivity of the diazonium group in cross-coupling reactions?

- Methodological Answer : The diazonium group undergoes Sandmeyer-type reactions, where nucleophilic substitution is facilitated by transition metals (e.g., Cu(I)). For example, in the presence of CuCN, the diazonium group can be replaced by a cyano group. Monitor reaction progress using TLC with iodine visualization, and optimize solvent polarity (e.g., DMF for polar intermediates) to enhance reactivity . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution on the aromatic ring .

Q. How does this compound interact with biological systems, particularly in enzyme inhibition studies?

- Methodological Answer : The diazonium moiety can act as an electrophile, forming covalent adducts with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. To study this:

- Perform kinetic assays with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Use LC-MS/MS to identify adduct formation.

- Compare inhibition potency with structurally similar derivatives (e.g., morpholine or thiazole analogs) to establish structure-activity relationships .

Q. What computational strategies are effective for modeling the compound’s reactivity and degradation pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the diazonium group to predict thermal stability.

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous environments to identify degradation-prone conformations.

- TD-DFT : Predict UV-Vis spectra for comparison with experimental data to validate degradation products .

Contradictions and Resolutions

- Stability vs. Reactivity : While highlights rapid aqueous degradation, suggests stability in anhydrous, low-temperature conditions. Resolve by pre-screening solvent systems (e.g., dry DMSO) and using stabilizers like crown ethers to chelate trace metal catalysts.

- Synthetic Yields : Discrepancies in cyclization efficiency ( vs. 17) may arise from POCl₃ purity or moisture content. Use freshly distilled reagents and Schlenk-line techniques for reproducibility.

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.